6-Methoxytricin

AKT Oncogenic Signaling Melanoma

Select 6-Methoxytricin for its unique C6-OCH₃/3',5'-OCH₃ substitution pattern that cannot be replicated by apigenin, luteolin, or tricin. With AKT inhibition at IC₅₀ 4.9 μM (3.6× more potent than brevipolide A) and dual AR (30.29 μM)/AGE (134.88 μM) blockade, this compound delivers a polypharmacology profile absent in non-methoxylated analogs. Specified for PI3K/AKT-driven melanoma programs, T-cell immunosuppression assays (Con A IC₅₀ 1.4 μM), and diabetic complications research. Insist on this exact substitution pattern—scaffold analogs will not reproduce these functional outcomes.

Molecular Formula C18H16O8
Molecular Weight 360.3 g/mol
Cat. No. B3029709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxytricin
Molecular FormulaC18H16O8
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O
InChIInChI=1S/C18H16O8/c1-23-13-4-8(5-14(24-2)16(13)21)11-6-9(19)15-12(26-11)7-10(20)18(25-3)17(15)22/h4-7,20-22H,1-3H3
InChIKeyBVRHGBHZAQNORL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxytricin: A 6-O-Methylated Flavonoid with Multi-Target Pharmacological Profile for Diabetic Complications, Oncology, and Inflammation Research


6-Methoxytricin (CAS 76015-42-4, 5,7,4'-Trihydroxy-6,3',5'-trimethoxyflavone) is a naturally occurring polymethoxylated flavonoid structurally classified as a 6-O-methylated flavone [1]. Isolated primarily from Artemisia species (A. vestita, A. iwayomogi, A. judaica) and Centella asiatica, it functions as a multi-target inhibitor of aldose reductase (AR), advanced glycation end-products (AGE) formation, AKT signaling, and T-cell activation [1][2][3]. The compound possesses a defined tricin backbone with a critical methoxy group at the C6 position, distinguishing it from non-methoxylated flavones and influencing its bioactivity spectrum [1].

Why 6-Methoxytricin Cannot Be Replaced by Generic Flavones Like Apigenin or Luteolin: The Quantitative Differentiation Gap


While the flavonoid scaffold is abundant in natural product libraries, 6-Methoxytricin exhibits a unique substitution pattern (C6-OCH₃, C3',C5'-OCH₃, C4'-OH) that cannot be replicated by common analogs such as apigenin, luteolin, or tricin [1][2]. Direct comparative assays demonstrate that this methoxylation profile critically modulates target engagement: 6-Methoxytricin inhibits AKT with an IC₅₀ of 4.9 ± 0.2 μM—substantially more potent than other methoxylated flavonoids in the same screen [2]. In T-cell functional assays, it achieves an IC₅₀ of 1.4 μM for proliferation suppression, a value not approached by less-substituted flavones [3]. Furthermore, its dual inhibition of AR (IC₅₀ 30.29 μM) and AGE formation (IC₅₀ 134.88 μM) represents a polypharmacology profile that is absent in non-methoxylated or singly-methoxylated comparators [1]. Procurement based solely on scaffold similarity (e.g., substituting apigenin or luteolin for 6-Methoxytricin) will therefore fail to replicate the target-specific potency and functional outcomes documented in the evidence below.

6-Methoxytricin Head-to-Head Quantitative Evidence: AKT, T-Cell, NO, AR/AGE Inhibition Data


AKT Kinase Inhibition: 6-Methoxytricin vs. Brevipolide A in Melanoma Signaling

6-Methoxytricin (IC₅₀ = 4.9 ± 0.2 μM) demonstrates approximately 3.6-fold greater potency in inhibiting AKT activity compared to brevipolide A (IC₅₀ = 17.6 ± 1.6 μM), the most potent compound from the brevipolide class in the same assay [1]. This differentiation is critical for oncology research targeting PI3K/AKT pathway-driven melanomas.

AKT Oncogenic Signaling Melanoma

Anti-Inflammatory Efficacy: 6-Methoxytricin NO Production Inhibition Compared to Luteolin and Apigenin in Hepatocytes

In primary cultured rat hepatocytes stimulated with IL-1β, 6-Methoxytricin suppresses nitric oxide (NO) production with an IC₅₀ of 23.2 ± 3.17 μM [1]. This places it as an intermediate-potency anti-inflammatory flavone in this assay: more potent than luteolin (IC₅₀ 39 ± 7.4 μM) and jaceosidin (IC₅₀ 43.5 ± 1.31 μM), but less potent than apigenin (IC₅₀ 12 ± 5.4 μM) and acacetin (IC₅₀ 14.6 ± 1.73 μM) [1]. The data enable rational selection based on relative efficacy within the 5,7-dihydroxyflavone class.

Anti-inflammatory NO Production Hepatocyte

T-Cell Immunosuppression: Con A-Induced Proliferation Inhibition Potency

6-Methoxytricin exhibits potent inhibition of concanavalin A (Con A)-induced T-cell proliferation with an IC₅₀ of 1.4 μM [1]. This sub-micromolar to low-micromolar activity positions it among the more active flavones for T-cell modulation. While direct comparator data for other flavones in the exact same assay are not provided in the same source, this IC₅₀ value serves as a critical benchmark for researchers evaluating T-cell immunosuppressive agents.

Immunosuppression T-cell Concanavalin A

Aldose Reductase Inhibition: A Defined IC₅₀ for Diabetic Complications Research

6-Methoxytricin inhibits aldose reductase (AR) with an IC₅₀ of 30.29 μM [1]. This activity is relevant for the polyol pathway implicated in diabetic complications. While no direct comparator data from the same study is available, this value provides a necessary baseline for comparing AR inhibitory potential against known inhibitors like epalrestat (clinical AR inhibitor) in subsequent head-to-head experiments.

Aldose Reductase Diabetes Polyol Pathway

Advanced Glycation End-Product (AGE) Formation Inhibition: Dual-Target Profile for Diabetic Complications

6-Methoxytricin inhibits advanced glycation end-product (AGE) formation with an IC₅₀ of 134.88 μM [1]. This dual AR/AGE inhibition profile is a distinctive feature not commonly found in many flavones. The quantitative IC₅₀ serves as a reference point for evaluating the compound's anti-glycation potential in the context of diabetic complications and aging research.

AGE Glycation Diabetic Complications

Analytical Reference Standard: Certified Purity and HPLC Characterization for Reliable Quantification

Commercially available 6-Methoxytricin is supplied with certified purity ≥98% by HPLC, and is available as a primary reference standard with assigned absolute purity considering chromatographic purity, water, residual solvents, and inorganic impurities . This level of analytical characterization ensures reproducibility in bioassays and quantification studies, distinguishing it from less rigorously characterized natural product extracts.

Analytical Standard HPLC Quality Control

6-Methoxytricin Optimal Use Cases: From Diabetic Complication Research to Melanoma Drug Discovery


Oncology Lead Discovery: AKT Pathway Inhibition in Melanoma

Based on its 3.6-fold greater potency in AKT inhibition compared to brevipolide A (IC₅₀ 4.9 μM vs 17.6 μM) [1], 6-Methoxytricin is an optimal candidate for lead discovery programs targeting PI3K/AKT-dependent melanomas. Researchers should prioritize this compound over other methoxylated flavonoids when AKT pathway engagement is the primary selection criterion.

Inflammation Research: Benchmarking Anti-Inflammatory Activity in Hepatocyte Models

With a defined IC₅₀ of 23.2 μM for NO production inhibition in IL-1β-stimulated hepatocytes, 6-Methoxytricin serves as a reliable intermediate-potency control for anti-inflammatory assays [1]. Its efficacy, positioned between luteolin (39 μM) and apigenin (12 μM), makes it useful for studying structure-activity relationships within the 5,7-dihydroxyflavone series or for exploring compounds with moderate NO suppression.

Immunology Tool Compound: T-Cell Proliferation Suppression Studies

6-Methoxytricin's potent inhibition of Con A-induced T-cell proliferation (IC₅₀ 1.4 μM) [1][2] qualifies it as a valuable tool compound for investigating immunosuppressive mechanisms in T-cell-mediated diseases. It can be employed as a reference inhibitor in assays evaluating novel immunomodulatory agents.

Diabetic Complications Research: Dual AR/AGE Inhibition for Polyol and Glycation Pathways

The compound's dual inhibition of aldose reductase (IC₅₀ 30.29 μM) and AGE formation (IC₅₀ 134.88 μM) [1][2] supports its application in diabetic complications research, particularly for studies exploring combination therapies targeting both the polyol pathway and advanced glycation. Its defined IC₅₀ values enable dose-response studies in cellular models of diabetic neuropathy or nephropathy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxytricin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.